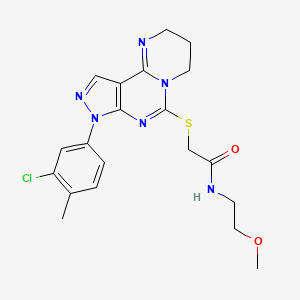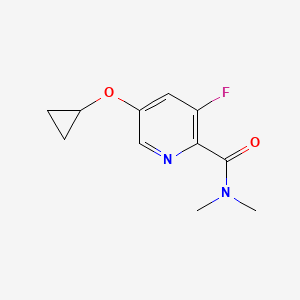
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzyloxy group, a dimethoxyphenyl group, and a methyl group attached to the benzopyran core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group on the benzopyran core reacts with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzopyran core reacts with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzopyran core or the attached phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate for etherification reactions.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: Lacks the benzyloxy group but shares the benzopyran core and dimethoxyphenyl group.
7-(Benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-2H-1-benzopyran-2-one: Similar structure but without the methyl group.
Uniqueness
The presence of the benzyloxy group, dimethoxyphenyl group, and methyl group in 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one contributes to its unique chemical and biological properties, distinguishing it from other benzopyran derivatives. These structural features may enhance its stability, reactivity, and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
946534-20-9 |
|---|---|
Molekularformel |
C25H22O5 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C25H22O5/c1-16-20-11-10-19(29-15-17-7-5-4-6-8-17)14-23(20)30-25(26)24(16)21-12-9-18(27-2)13-22(21)28-3/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
DXVIPFGDDLLPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
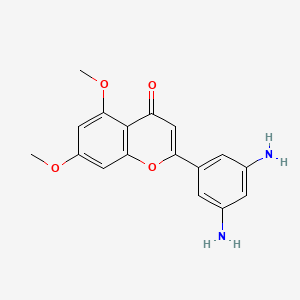
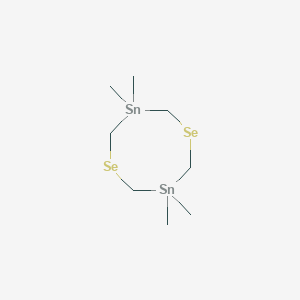
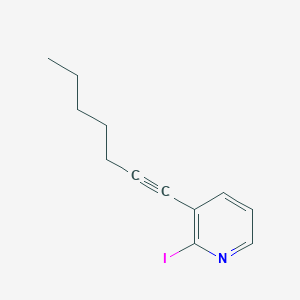
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
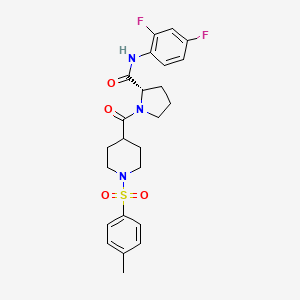
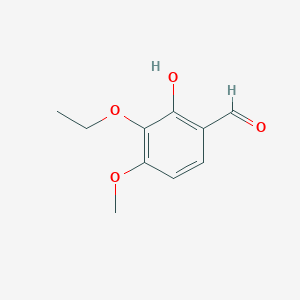
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
